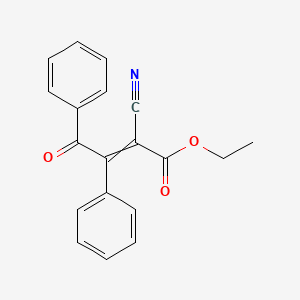
Ethyl 2-cyano-4-oxo-3,4-diphenylbut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-4-oxo-3,4-diphenylbut-2-enoate is an organic compound with the molecular formula C18H13NO3. It is a member of the enoate ester family, characterized by the presence of an α,β-unsaturated carboxylic ester group. This compound is known for its unique structure, which includes both cyano and keto functional groups, making it a versatile intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-4-oxo-3,4-diphenylbut-2-enoate can be synthesized through various methods. One common approach involves the condensation of ethyl cyanoacetate with benzaldehyde in the presence of a base, such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyano-4-oxo-3,4-diphenylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of amides and other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the cyano group under mild conditions
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-4-oxo-3,4-diphenylbut-2-enoate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: The compound is utilized in the production of fine chemicals and as a building block for various industrial processes
Mecanismo De Acción
The mechanism of action of ethyl 2-cyano-4-oxo-3,4-diphenylbut-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s α,β-unsaturated ester group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. This reactivity is crucial for its biological activity and its role as an intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-cyano-4-oxo-4-phenylbutanoate: Similar structure but lacks the additional phenyl group.
Ethyl 2-oxo-4-phenylbutyrate: Contains a keto group but lacks the cyano group.
Ethyl 2-cyano-4-oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoate: A more complex derivative with additional functional groups
Uniqueness
Ethyl 2-cyano-4-oxo-3,4-diphenylbut-2-enoate is unique due to its combination of cyano and keto functional groups, along with the presence of two phenyl rings. This unique structure imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications .
Propiedades
Número CAS |
54525-41-6 |
|---|---|
Fórmula molecular |
C19H15NO3 |
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
ethyl 2-cyano-4-oxo-3,4-diphenylbut-2-enoate |
InChI |
InChI=1S/C19H15NO3/c1-2-23-19(22)16(13-20)17(14-9-5-3-6-10-14)18(21)15-11-7-4-8-12-15/h3-12H,2H2,1H3 |
Clave InChI |
JLOPLQQBZDEICM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


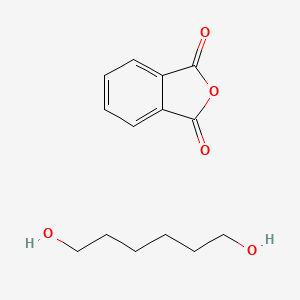
![N~2~-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14634173.png)

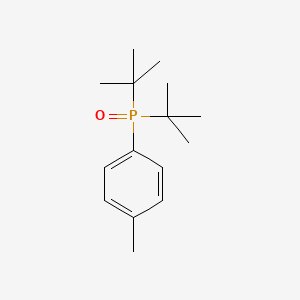

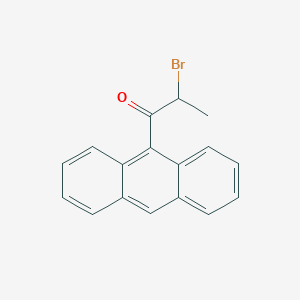



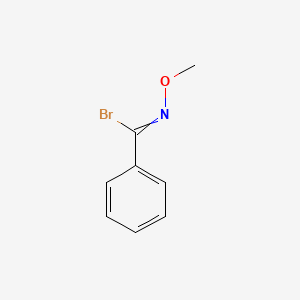
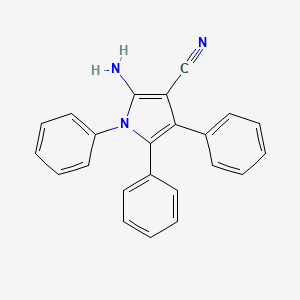
![2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B14634219.png)
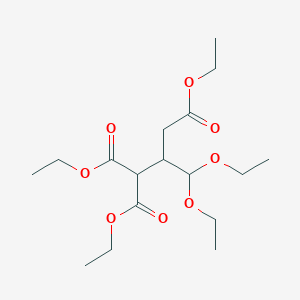
![(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B14634236.png)
